![molecular formula C15H14BrN3 B5659472 (4-bromophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5659472.png)
(4-bromophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine
Overview
Description
(4-bromophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine, also known as BMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry and drug development. In
Mechanism of Action
The mechanism of action of (4-bromophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine is not yet fully understood, but it is believed to exert its antiproliferative and neuroprotective effects through the inhibition of specific enzymes and proteins involved in cell growth and survival pathways.
Biochemical and Physiological Effects
(4-bromophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes. It has also been found to inhibit the activity of specific kinases and transcription factors involved in cell growth and survival pathways. In neurodegenerative disease models, (4-bromophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine has been shown to protect neurons from oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of (4-bromophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine is its relatively simple synthesis method, which allows for easy production and testing in the laboratory. However, its low solubility in water can make it challenging to work with in certain experiments. Additionally, more research is needed to fully understand the potential side effects and toxicity of (4-bromophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine.
Future Directions
For (4-bromophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine research include further investigation into its mechanism of action and potential therapeutic applications, as well as the development of more soluble analogs for improved efficacy and ease of use in laboratory experiments. Additionally, more research is needed to fully understand the potential side effects and toxicity of (4-bromophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine.
Synthesis Methods
The synthesis of (4-bromophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine involves the reaction of 4-bromobenzaldehyde with 1-methyl-1H-benzimidazole-2-methanamine in the presence of a reducing agent such as sodium borohydride. The reaction yields (4-bromophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine as a white solid with a melting point of 174-176°C.
Scientific Research Applications
(4-bromophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine has been studied for its potential applications in medicinal chemistry as a potential drug candidate. It has been shown to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. (4-bromophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
4-bromo-N-[(1-methylbenzimidazol-2-yl)methyl]aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3/c1-19-14-5-3-2-4-13(14)18-15(19)10-17-12-8-6-11(16)7-9-12/h2-9,17H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMPPXDFGMIGTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901320258 | |
Record name | 4-bromo-N-[(1-methylbenzimidazol-2-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901320258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666832 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
331851-46-8 | |
Record name | 4-bromo-N-[(1-methylbenzimidazol-2-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901320258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.